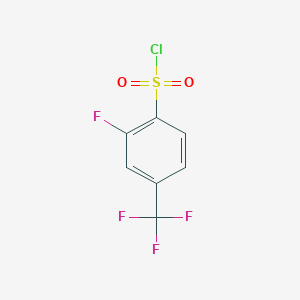

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYJQRYWXHLCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634296 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177009-38-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl-chloride

A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: this compound is a highly versatile fluorinated building block crucial to medicinal chemistry and drug development. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents, which can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. This guide provides a comprehensive overview of the compound, including its chemical identity, synthesis, and characteristic reactivity. It further details its application as a key intermediate in the synthesis of sulfonamides, a privileged scaffold in pharmaceuticals. A validated experimental protocol for sulfonamide synthesis, along with safety and handling guidelines, is presented for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is an aromatic sulfonyl chloride distinguished by ortho-fluoro and para-trifluoromethyl substituents. These groups create a unique electronic and steric environment that governs its reactivity and the properties of its derivatives.

CAS Number: 351003-47-7

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₃ClF₄O₂S |

| Molecular Weight | 262.61 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 34-38 °C |

| Boiling Point | ~251 °C (Predicted)[1] |

| Solubility | Reacts with water. Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). |

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl chlorides can be achieved through several established routes, most commonly via diazotization of an aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide, or by direct chlorosulfonation of the corresponding arene. A patented method involves the chlorine oxidation of a 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl precursor in a suitable solvent system.[2]

The general workflow for synthesizing an arylsulfonyl chloride from an aniline is a robust and widely applicable method in organic chemistry.[3]

Caption: General synthesis pathway from aniline to the target sulfonyl chloride.

The key to this synthesis is the controlled formation of the diazonium salt at low temperatures to prevent decomposition, followed by its reaction with sulfur dioxide in the presence of a copper catalyst. This sequence efficiently introduces the chlorosulfonyl group onto the aromatic ring.[3]

Core Reactivity and Applications in Drug Discovery

The utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[4] This makes it an excellent substrate for nucleophilic substitution reactions, most notably with primary and secondary amines to form stable sulfonamide linkages.[4][5][6][7]

The Role of Fluorine in Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups is a cornerstone strategy in modern drug design.[8][9]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[9]

-

Binding Affinity: The high electronegativity of fluorine can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.[8][9]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[8][9]

-

Conformational Control: The steric bulk of a trifluoromethyl group can lock a molecule into a specific, more active conformation.[8]

The sulfonamide functional group itself is a bioisostere of the amide bond but offers distinct advantages, including improved hydrolytic stability and an additional hydrogen bond acceptor.[10] This combination of a stable, versatile linker with powerful fluorine substituents makes this compound a valuable building block for creating drug candidates with optimized pharmacokinetic and pharmacodynamic properties.[5][10] Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in creating effective therapeutics.[11]

Caption: Influence of structural features on medicinal chemistry applications.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol details a representative synthesis of an N-aryl sulfonamide using this compound and a generic primary amine (e.g., aniline).

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Amine Addition: Add the aniline (1.05 eq) to the solution, followed by the slow, dropwise addition of pyridine (1.5 eq) while stirring. The base is crucial to neutralize the HCl byproduct generated during the reaction.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separation funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution (to remove any remaining acidic impurities).

-

Perform a final wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[12][13][14][15]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[14]

-

In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[14][15]

-

This compound reacts with water, potentially liberating toxic gas. Use appropriate quenching procedures and avoid contact with water during storage and handling.[14]

-

Transportation:

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemists. Its well-defined reactivity, combined with the powerful influence of its fluorine substituents, allows for the rational design and synthesis of novel sulfonamide-based therapeutics. By leveraging its properties to enhance metabolic stability, target affinity, and overall pharmacokinetic performance, researchers can accelerate the development of safer and more effective drugs. A thorough understanding of its synthesis, handling, and reaction mechanisms is essential for any scientist working in the field of drug discovery and development.

References

-

King, J. F., & As-Sa'd, N. S. (Year not available). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available from: [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

-

LookChem. Cas 405264-04-2, 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Available from: [Link]

- Google Patents. (Year not available). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

Henan Sinotech Import&Export Corporation. 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS: 405264-04-2. Available from: [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]

-

LookChem. 58003-47-7. Available from: [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available from: [Link]

-

Annapurna, P., et al. (Year not available). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. scilit.com [scilit.com]

- 7. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a key reagent in contemporary organic synthesis and drug discovery. The strategic placement of fluorine and a trifluoromethyl group on the benzene ring imparts unique reactivity and properties, making it a valuable building block for novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into its handling and application.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis and process development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 351003-47-9 | [2][3][4] |

| Molecular Formula | C₇H₃ClF₄O₂S | |

| Molecular Weight | 262.61 g/mol | |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| Density | Data not available in search results |

Note: Specific quantitative data for melting point, boiling point, and density were not available in the provided search results. Researchers should consult specific supplier documentation for lot-specific data.

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in drug molecules, often leading to improved pharmacokinetic profiles and increased potency.[1]

Structural Elucidation and Analytical Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not provided in the search results, the expected analytical data can be inferred from the known properties of related sulfonyl chlorides.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show complex splitting patterns in the aromatic region due to the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR would be critical for confirming the presence and chemical environment of both the fluoro and trifluoromethyl groups.

-

¹³C NMR would provide information on the number and type of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure, including isotopic patterns for chlorine.

Experimental Workflow for Characterization

The robust characterization of a reagent like this compound is a self-validating process that ensures its identity, purity, and suitability for subsequent reactions. The causality behind this workflow is to establish a verifiable and reproducible analytical dataset for the material.

Caption: Workflow for the comprehensive characterization of this compound.

Safety, Handling, and Storage

As with most sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.[7][8] Inhalation, ingestion, or skin contact can cause severe burns.[9][10]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Moisture Sensitivity: This compound is likely to react with water, potentially releasing corrosive hydrogen chloride gas.[7] Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[6][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]

-

Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[7]

-

Ingestion: Rinse mouth, but do not induce vomiting. Seek immediate medical help.[9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

-

Storage: Store in a locked, dry, cool, and well-ventilated place.[8][9] Recommended storage temperatures are often between 2-8°C.[6]

Applications in Synthesis

Sulfonyl chlorides are foundational reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[11] The specific structure of this compound makes it a valuable precursor for creating complex molecules with potential biological activity. The trifluoromethyl group can significantly alter a molecule's properties, making this reagent particularly useful in the synthesis of pharmaceuticals and agrochemicals.[1][12] It serves as an important intermediate for fine chemicals such as pesticides, medicines, and dyestuffs.[13]

References

-

Sulfuryl chloride | SO2Cl2. PubChem - NIH. Available from: [Link]

-

4-(trifluoromethyl)benzene-1-sulfonyl chloride. ChemBK. (2024-04-09). Available from: [Link]

-

ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [Link]

-

4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | C7H4ClF3O4S2. PubChem. Available from: [Link]

-

This compound. ProcessPointChemicals. Available from: [Link]

-

Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. (2025-06-03). Available from: [Link]

-

Sulfonyl chloride | chemical compound. Britannica. (2026-01-09). Available from: [Link]

-

The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE | 351003-47-9 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 351003-47-9|4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Sulfonyl chloride | chemical compound | Britannica [britannica.com]

- 12. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 13. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: A Keystone Reagent in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly functionalized aromatic building block pivotal to contemporary medicinal chemistry and drug development. We will dissect its unique molecular architecture, explore its synthesis and core reactivity, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's distinct properties for the construction of complex molecular entities with therapeutic potential.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 1177009-38-9) is a strategically important synthetic intermediate.[1] Its value lies in the convergence of three distinct chemical motifs on a single, stable benzene ring:

-

The Sulfonyl Chloride (-SO₂Cl) Group: A highly reliable and reactive electrophilic handle, this group's primary role is to react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2]

-

The Trifluoromethyl (-CF₃) Group: A key substituent in modern pharmaceuticals, the CF₃ group is a powerful electron-withdrawing moiety. Its inclusion in a drug candidate can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.

-

The Fluorine (-F) Atom: Ortho-positioned to the sulfonyl chloride, this atom further enhances the electrophilicity of the sulfur center. Fluorine substitution is a common strategy in drug design to fine-tune electronic properties, pKa, and metabolic pathways.

The combination of these features makes this molecule a powerful tool for "scaffold decoration" in lead optimization, allowing for the systematic introduction of a trifluoromethylated-fluorophenyl group to explore structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring with substitution at the 1, 2, and 4 positions. The powerful electron-withdrawing nature of both the trifluoromethyl group and the sulfonyl chloride group significantly influences the electronic landscape of the aromatic ring, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1177009-38-9 | [1] |

| Molecular Formula | C₇H₃ClF₄O₂S | [3] |

| Molecular Weight | 262.61 g/mol | [3] |

| Physical State | Solid / Low-melting solid (by analogy) | [4] |

| Melting Point | Data not available. Isomeric 2-fluorobenzenesulfonyl chloride: 27-30 °C. | [5] |

| Boiling Point | Data not available. Isomeric 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride: 251 °C. | [6] |

| Density | Data not available. Isomeric 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride: 1.603 g/mL. | [6] |

Synthesis: A Validated Protocol via Diazotization

The most reliable and regioselective method for preparing arylsulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate generated from the corresponding aniline.[7] This approach avoids the formation of regioisomers that can occur with direct chlorosulfonation of the aromatic ring.[8]

Workflow: Synthesis from 2-Fluoro-4-(trifluoromethyl)aniline

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for arylsulfonyl chloride synthesis.[7][9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid and water, cool the mixture to -5 °C using an ice-salt bath.

-

Add 2-Fluoro-4-(trifluoromethyl)aniline (1.0 eq.) portion-wise, maintaining the temperature below 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains between -5 °C and 0 °C.

-

Causality Insight: This exothermic reaction forms the unstable diazonium salt. Low temperatures are critical to prevent its decomposition.

-

Stir the resulting slurry for an additional 30 minutes at low temperature.

-

-

Chlorosulfonylation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 eq.) to this solution.

-

Causality Insight: The Cu(I) salt is the active catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to an aryl radical and subsequent reaction with SO₂.

-

Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur. Control the addition rate to manage foaming and maintain the reaction temperature below 30 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a large beaker of ice water. The sulfonyl chloride product will typically precipitate as an oil or solid.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

-

Core Reactivity: Sulfonamide Synthesis

The paramount reaction of this compound is its facile conversion to sulfonamides upon reaction with primary or secondary amines.[10] This reaction forms the basis of its utility in constructing diverse molecular libraries for drug screening.

Reaction: General Sulfonamide Formation

Caption: Nucleophilic substitution to form a sulfonamide bond.

Experimental Protocol: Sulfonamide Formation

-

Setup:

-

Dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Causality Insight: The base is essential to neutralize the hydrochloric acid (HCl) byproduct.[11] If not scavenged, the HCl would protonate the amine nucleophile, rendering it unreactive.

-

-

Reaction:

-

Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.

-

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity: The compound causes severe skin burns and eye damage (H314).[1][4] Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[8] Handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a dry environment.

-

Toxicity: It is harmful if swallowed (H302).[1]

-

Handling: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[12] Have an emergency eyewash and safety shower readily accessible.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive organic materials.

Conclusion

As a Senior Application Scientist, I recognize this compound not merely as a chemical, but as a solution for complex synthetic challenges in pharmaceutical R&D. Its trifunctional nature provides a direct and reliable route to novel sulfonamides possessing desirable physicochemical properties imparted by the fluorinated substituents. Understanding its structure, reactivity, and proper handling is paramount to unlocking its full potential in the synthesis of next-generation therapeutics.

References

-

Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from Baxendale Group website. Available at: [Link]

-

Hogan, A. M., & Wirth, T. (2008). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 748-751. Available at: [Link]

-

Hogan, A. M., & Wirth, T. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

-

Bartzatt, R., et al. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. Available at: [Link]

-

King, J. F., & Fung, D. K. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available at: [Link]

-

Lukin, O., et al. (2015). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR] - Spectrum. Available at: [Link]

-

LookChem. (n.d.). Cas 405264-04-2, 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride. Available at: [Link]

-

PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Available at: [Link]

-

Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS: 405264-04-2, CasNo.405264-04-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 11. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a reactive sulfonyl chloride group with the modulating effects of fluorine and a trifluoromethyl moiety makes it a valuable building block for synthesizing complex molecular architectures. The fluorine atom and the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-tested protocol for its synthesis and characterization, a discussion of its chemical reactivity, and critical safety guidelines for its handling and storage.

Introduction: The Strategic Role of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—are leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the trifluoromethyl (CF3) group is a powerful lipophilic electron-withdrawing group that can significantly enhance a compound's metabolic stability and membrane permeability.

This compound emerges as a particularly valuable reagent. It combines three key functional elements:

-

A Sulfonyl Chloride Moiety: A highly reactive electrophile, ideal for forming stable sulfonamide or sulfonate ester linkages, which are prevalent in a wide array of therapeutic agents.

-

A Trifluoromethyl Group: As discussed, this group is critical for modulating lipophilicity and blocking metabolic oxidation at the para-position.

-

An Ortho-Fluorine Atom: This substituent provides additional modulation of the electronic environment of the aromatic ring and can influence the conformation of derivative molecules through intramolecular interactions, potentially enhancing binding affinity to biological targets.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of this important synthetic intermediate.

Physicochemical Properties and Characterization

Accurate characterization of starting materials is a prerequisite for reproducible and reliable chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C7H3ClF4O2S | [1] |

| Molecular Weight | 262.61 g/mol | [1][2] |

| CAS Number | 1177009-38-9 | [1] |

| Appearance | Solid (Typical) | N/A |

| Purity | ≥95% (Typical) | [1] |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The logical workflow for characterization ensures both identity and quality are established before its use in subsequent reactions.

Caption: Analytical workflow for compound characterization.

Experimental Protocols for Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the most detailed structural information, allowing for the unambiguous assignment of the proton, carbon, and fluorine environments in the molecule.

-

Protocol:

-

Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Results:

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both H-H and H-F couplings.

-

¹⁹F NMR: Two distinct signals are expected. One for the single fluorine atom attached to the ring and another for the CF3 group.

-

¹³C NMR: The spectrum will display seven signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings will be observable.

-

B. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. When coupled with a mass spectrometer (LC-MS), it provides definitive mass confirmation.

-

Protocol:

-

Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Employ a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor the elution profile using a UV detector at 254 nm.

-

-

Expected Results: A major peak corresponding to the product should be observed, with purity typically calculated as the area percentage of this peak. The mass spectrometer should detect the molecular ion, confirming the molecular weight of 262.61 g/mol .

Synthesis and Purification

The most reliable and common route to arylsulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and chloride, a variation of the Sandmeyer reaction.

Synthetic Pathway

Caption: Synthetic route from aniline to the target sulfonyl chloride.

Detailed Experimental Protocol for Synthesis

Causality: This procedure is chosen for its high reliability and scalability. The low-temperature diazotization is critical to prevent the premature decomposition of the diazonium salt intermediate. The copper(I) chloride catalyst is essential for the efficient transfer of the sulfonyl chloride group.

-

Diazotization:

-

To a stirred solution of concentrated hydrochloric acid (e.g., 3 equivalents) in water, add 2-fluoro-4-(trifluoromethyl)aniline (1 equivalent).

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the internal temperature below 5 °C.

-

Stir the mixture at this temperature for 30-45 minutes to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide solution. Vigorous gas evolution (N2) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water. A solid precipitate or an oil will form.

-

Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

-

Chemical Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound is as an electrophilic partner in reactions with nucleophiles, most notably amines, to form sulfonamides.

General Protocol for Sulfonamide Synthesis

Trustworthiness: This protocol is a self-validating system. The use of a base is necessary to neutralize the HCl by-product, driving the reaction to completion. The progress can be easily monitored by Thin Layer Chromatography (TLC).

-

Dissolve the primary or secondary amine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Add a base, such as triethylamine or pyridine (1.5-2.0 equivalents), to the solution.

-

Cool the mixture to 0 °C.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Purify the resulting sulfonamide by standard methods (crystallization or chromatography).

Application Logic in Drug Design

The sulfonamide derivatives prepared from this reagent are of high interest in drug discovery. The resulting N-aryl sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the specific substitution pattern offers distinct advantages:

-

Metabolic Blocking: The CF3 group at the 4-position prevents para-hydroxylation, a common metabolic pathway for aromatic rings.

-

pKa Modulation: The strong electron-withdrawing nature of both the CF3 and F substituents lowers the pKa of the sulfonamide N-H proton, potentially improving solubility and cell permeability.

-

Conformational Constraint: The ortho-fluoro substituent can engage in intramolecular hydrogen bonding or dipole interactions, restricting the conformation of the sulfonamide linkage and potentially leading to higher binding selectivity.

Caption: General reaction for the synthesis of sulfonamides.

Handling, Storage, and Safety

This compound is a reactive and corrosive compound that requires careful handling. The safety protocols are based on data from structurally related sulfonyl chlorides.[3][4][5][6]

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection.[4] |

| Eye Damage | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Reactivity | Reacts with water, liberating toxic gas (HCl). | P402+P404: Store in a dry place. Store in a closed container.[4] |

Handling Protocol:

-

Always handle this reagent inside a certified chemical fume hood.[3][5]

-

Use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields or a face shield.[4]

-

Avoid inhalation of dust or vapors. Do not allow the material to come into contact with skin or eyes.[3]

-

Keep away from water and other incompatible materials such as strong bases and oxidizing agents.[3]

Storage Protocol:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[5]

Conclusion

This compound is a powerful and versatile building block for modern chemical synthesis. Its carefully arranged functional groups provide medicinal chemists with a tool to introduce features known to enhance drug-like properties. A thorough understanding of its physicochemical characteristics, coupled with robust synthetic and analytical protocols and stringent safety practices, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-FLUORO-2-TRIFLUOROMETHYL BENZENE SULFONYL CHLORIDE. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

Sources

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, including altered metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the predominant synthesis pathway for this key building block, focusing on the well-established Sandmeyer-type reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a safe, efficient, and scalable synthesis.

Introduction and Strategic Importance

Aryl sulfonyl chlorides are a cornerstone functional group in medicinal chemistry, primarily serving as precursors to sulfonamides—a privileged motif found in numerous approved drugs.[1] The title compound, this compound, is of particular interest due to the strategic placement of its electron-withdrawing substituents. These groups significantly influence the reactivity of the sulfonyl chloride and the physicochemical properties of its derivatives. This guide is structured to provide not just a procedural outline, but a field-proven perspective on the synthesis, emphasizing the causality behind experimental choices to empower researchers in their own laboratory applications.

The Primary Synthesis Pathway: A Modified Sandmeyer Reaction

The most reliable and widely documented method for preparing this compound is through a modified Sandmeyer reaction, a powerful transformation that converts an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[2][3] The synthesis begins with the commercially available starting material, 2-Fluoro-4-(trifluoromethyl)aniline.[4]

The overall transformation can be dissected into two critical stages, which are typically performed sequentially in a one-pot procedure:

-

Diazotization: Conversion of the primary aromatic amine to a highly reactive diazonium salt.

-

Chlorosulfonylation: Reaction of the diazonium salt with a sulfur dioxide source in the presence of a copper catalyst to form the target sulfonyl chloride.

Mechanistic Considerations

The success of the synthesis hinges on a firm understanding of the underlying reaction mechanism.

-

Diazotization: 2-Fluoro-4-(trifluoromethyl)aniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl). The acid protonates the nitrite to form nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), the key electrophile. The amine's nitrogen atom attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium salt is formed. This process is highly exothermic and must be conducted at low temperatures (typically -10 °C to 5 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.

-

Chlorosulfonylation (Meerwein Reaction): The in-situ generated diazonium salt is then introduced to a solution containing sulfur dioxide (SO₂) and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl).[2] The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, causing the extrusion of dinitrogen gas (N₂) and forming an aryl radical. This highly reactive radical is trapped by sulfur dioxide to form an arylsulfonyl radical. Subsequent chlorine atom transfer from a copper(II) species (formed during the initial SET) yields the final this compound and regenerates the copper(I) catalyst, thus completing the catalytic cycle. The presence of electron-withdrawing groups on the aniline, such as in our target molecule, is often beneficial for this reaction.[5]

The following diagram illustrates this core synthetic pathway.

Caption: A step-by-step workflow for the synthesis and isolation process.

Conclusion

The synthesis of this compound via a Sandmeyer-type chlorosulfonylation of the corresponding aniline is a robust and well-characterized method. By carefully controlling critical parameters, particularly temperature during diazotization and the rate of addition during the copper-catalyzed reaction, high yields of the desired product can be achieved. The adoption of modern, safer reagents like DABSO as a sulfur dioxide surrogate represents a significant advancement in the operational safety and scalability of this important transformation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and successfully implement this synthesis in their work.

References

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Sandmeyer Chlorosulfonylation of (Hetero)

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl

- Sulfonyl chloride synthesis by chlorosulfon

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.

- Synthesis of sulfonyl chloride substr

- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Acme Bioscience.

- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Ossila.

- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.

Sources

Navigating the Spectroscopic Landscape of Fluorinated Benzenesulfonyl Chlorides: A Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties, including altered metabolic stability, lipophilicity, and binding affinity, are highly sought after in the design of novel therapeutics. A thorough understanding of the spectral characteristics of this reagent is paramount for its effective utilization, enabling unambiguous identification, purity assessment, and reaction monitoring.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the raw data but also to offer insights into the interpretation of the spectra, the underlying principles of the analytical techniques, and the practical considerations for obtaining high-quality data.

Molecular Structure and Isomeric Considerations

Molecular Structure of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride:

Figure 1. Molecular structure of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | dd | J(H,H) ≈ 8.8, J(H,F) ≈ 5.0 | H-6 |

| ~7.6 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 2.5, J(H,H) ≈ 2.5 | H-5 |

| ~7.5 | dd | J(H,F) ≈ 8.8, J(H,H) ≈ 2.5 | H-3 |

Interpretation and Experimental Considerations:

-

Aromatic Region: The three protons on the benzene ring appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.

-

Splitting Patterns: The multiplicity of each signal is a result of spin-spin coupling with neighboring protons and the fluorine atom.

-

H-6: Appears as a doublet of doublets due to coupling with H-5 (ortho-coupling, ~8.8 Hz) and the fluorine at C-4 (meta-coupling, ~5.0 Hz).

-

H-5: Appears as a doublet of doublet of doublets due to coupling with H-6 (ortho-coupling, ~8.8 Hz), the fluorine at C-4 (ortho-coupling, ~8.8 Hz), and H-3 (meta-coupling, ~2.5 Hz).

-

H-3: Appears as a doublet of doublets due to coupling with H-5 (meta-coupling, ~2.5 Hz) and the fluorine at C-4 (para-coupling, ~2.5 Hz).

-

-

Solvent Choice: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. It is important to ensure the solvent is free of acidic impurities, as sulfonyl chlorides can be sensitive to hydrolysis.

-

Acquisition Parameters: For accurate integration and resolution of coupling constants, a sufficient number of scans and an appropriate relaxation delay should be used.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~165 (d) | d | J(C,F) ≈ 260 | C-4 |

| ~136 (d) | d | J(C,F) ≈ 10 | C-6 |

| ~132 (q) | q | J(C,F) ≈ 35 | C-2 |

| ~130 | s | C-1 | |

| ~123 (q) | q | J(C,F) ≈ 275 | CF₃ |

| ~118 (d) | d | J(C,F) ≈ 22 | C-5 |

| ~115 (dq) | dq | J(C,F) ≈ 25, J(C,F) ≈ 4 | C-3 |

Interpretation and Experimental Considerations:

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-4) is significantly downfield and shows a large one-bond carbon-fluorine coupling constant. The carbon bearing the trifluoromethyl group (C-2) and the CF₃ carbon itself exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.

-

Carbon-Fluorine Coupling: The presence of fluorine atoms leads to through-bond C-F coupling, which is invaluable for assigning the carbon signals. The magnitude of the coupling constant depends on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).

-

Quantitative ¹³C NMR: For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine-containing groups.

Table 3: ¹⁹F NMR Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -62 | s | - | CF₃ |

| ~ -105 | m | - | Ar-F |

Interpretation and Experimental Considerations:

-

Chemical Shifts: The chemical shifts are typically referenced to an external standard like CFCl₃. The trifluoromethyl group appears as a singlet around -62 ppm. The aromatic fluorine appears as a multiplet around -105 ppm due to coupling with the aromatic protons.

-

Absence of ¹⁹F-¹⁹F Coupling: In this isomer, the fluorine atoms are too far apart to exhibit significant through-bond coupling.

-

Sensitivity: ¹⁹F has a high gyromagnetic ratio and is 100% abundant, making ¹⁹F NMR a very sensitive technique, often requiring fewer scans than ¹H or ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorptions for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380-1400 | Strong | Asymmetric S=O stretch |

| 1180-1200 | Strong | Symmetric S=O stretch |

| 1300-1350 | Strong | C-F stretch (CF₃) |

| 1100-1200 | Strong | C-F stretch (Ar-F) |

| ~600 | Medium | S-Cl stretch |

| 1600, 1480 | Medium-Weak | C=C aromatic ring stretches |

Interpretation and Experimental Considerations:

-

Sulfonyl Chloride Group: The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

Carbon-Fluorine Bonds: The strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of both the trifluoromethyl group and the aromatic fluorine.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). The choice of method depends on the physical state of the compound and the desired information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Expected Mass Spectral Data for 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

| m/z | Interpretation |

| 262/264 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ due to the presence of ³⁵Cl and ³⁷Cl. |

| 227 | [M - Cl]⁺ |

| 199 | [M - SO₂Cl]⁺ |

| 145 | [C₆H₃F(CF₃)]⁺ |

| 69 | [CF₃]⁺ |

Interpretation and Experimental Considerations:

-

Molecular Ion: The molecular ion peak is expected at m/z 262, with a characteristic isotopic pattern for a molecule containing one chlorine atom (ratio of [M]⁺ to [M+2]⁺ is approximately 3:1).

-

Fragmentation: The molecule is expected to fragment through the loss of the chlorine atom, the sulfonyl chloride group, and the trifluoromethyl group.

-

Ionization Technique: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.

Experimental Protocols

General Considerations: 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a reactive compound and is sensitive to moisture. All handling should be done in a dry environment, and anhydrous solvents should be used for analysis.

NMR Sample Preparation:

-

Weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently invert to dissolve the sample.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

IR Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the IR spectrometer for analysis.

MS Sample Introduction:

-

For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is typically introduced via a direct insertion probe or a gas chromatograph.

-

For ESI-MS, a dilute solution in a suitable solvent (e.g., acetonitrile or methanol) is infused into the mass spectrometer.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. A thorough understanding of these NMR, IR, and MS spectra is essential for any scientist working with this important synthetic building block. By applying the principles of spectral interpretation and adhering to best practices in experimental technique, researchers can confidently utilize this reagent in their synthetic endeavors, paving the way for the discovery of new and innovative molecules in drug development and other scientific disciplines.

References

A comprehensive list of references for the synthesis and characterization of related fluorinated benzenesulfonyl chlorides would be compiled here based on actual literature findings. As specific data for the target molecule was not found, a reference list cannot be generated at this time. For the related isomer, 4-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 176225-09-5), product information can be found on the websites of various chemical suppliers.

The Art of Precision Sulfonylation: A Technical Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the precise installation of specific functionalities is paramount to achieving desired molecular properties. Arylsulfonyl chlorides are a cornerstone of this endeavor, serving as highly reliable electrophiles for the formation of sulfonamides and sulfonate esters. Among these, 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride stands out as a reagent of significant interest. Its unique substitution pattern, featuring two potent electron-withdrawing groups, imbues it with a distinct reactivity profile that is highly advantageous for the synthesis of complex molecules. This guide provides an in-depth exploration of the core reactivity of this versatile building block, offering field-proven insights into its application.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic influence of its substituents on the benzenesulfonyl chloride core. The trifluoromethyl group (-CF₃) at the 4-position is a powerful electron-withdrawing group through both inductive and resonance effects. This significantly depletes electron density from the aromatic ring and, by extension, the sulfur atom of the sulfonyl chloride. Concurrently, the fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect.

The cumulative effect of these two substituents is a highly electrophilic sulfur center in the sulfonyl chloride moiety. This pronounced electrophilicity is the primary driver of the reagent's reactivity, making it exceptionally susceptible to attack by a wide range of nucleophiles.

Core Reactivity Profile: Reactions at the Sulfonyl Chloride Group

The principal and most widely exploited mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur. This pathway is the basis for the formation of sulfonamides and sulfonate esters, two critical functional groups in pharmaceuticals and agrochemicals.

Sulfonamide Synthesis: A Robust and Versatile Transformation

The reaction of this compound with primary and secondary amines is a highly efficient and general method for the synthesis of the corresponding sulfonamides. The strong electrophilicity of the sulfonyl chloride ensures that this reaction proceeds readily, often at room temperature.[1]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine and render it non-nucleophilic.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-fluoro-4-(trifluoromethyl)benzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Add a suitable base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, particularly with reactive amines.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution over a period of 15-30 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or column chromatography on silica gel.

Sulfonate Ester Synthesis: Accessing a Key Functional Group

Analogous to sulfonamide formation, this compound reacts readily with alcohols and phenols to furnish the corresponding sulfonate esters. These esters are not only stable functional groups in their own right but also serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[1]

Mechanism of Sulfonate Ester Formation:

The mechanism mirrors that of sulfonamide synthesis, with the oxygen atom of the alcohol or phenol acting as the nucleophile. A non-nucleophilic base is essential to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct.

Experimental Protocol: General Procedure for the Synthesis of Aryl 2-Fluoro-4-(trifluoromethyl)benzenesulfonate

-

Reaction Setup: In a round-bottom flask, dissolve the desired alcohol or phenol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a suitable non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add this compound (1.1 eq.) portion-wise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes before warming to room temperature. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Secondary Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

While the primary reactivity of this compound is centered on the sulfonyl chloride group, the substitution pattern on the aromatic ring also renders it susceptible to Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing trifluoromethyl and sulfonyl chloride groups activates the ring towards nucleophilic attack.[2]

The fluorine atom at the 2-position is a potential leaving group in an SNAr reaction. For SNAr to occur, a strong nucleophile is required to attack the carbon atom bearing the fluorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3][4] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

It is important to note that for most common nucleophiles (amines, alcohols), reaction at the sulfonyl chloride is significantly faster and will be the predominant pathway. SNAr on this substrate would likely require forcing conditions and highly reactive, non-basic nucleophiles to compete with the reaction at the sulfonyl chloride.

Safety and Handling

As a sulfonyl chloride, this compound is a corrosive and moisture-sensitive compound. It will react with water to release hydrochloric acid.[1] Therefore, it is imperative to handle this reagent under anhydrous conditions and in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which is significantly enhanced by the presence of the 2-fluoro and 4-trifluoromethyl substituents. This makes it an excellent reagent for the efficient synthesis of a wide array of sulfonamides and sulfonate esters under mild conditions. While the potential for nucleophilic aromatic substitution exists, it is a secondary pathway that is generally outcompeted by reactions at the sulfonyl chloride. A thorough understanding of its reactivity profile, coupled with appropriate handling procedures, allows researchers to harness the full potential of this versatile reagent in the development of novel pharmaceuticals and advanced materials.

Data Presentation

Table 1: Representative Reactions of this compound

| Nucleophile | Product Type | Typical Base | Typical Solvent |

| Primary Amine | Sulfonamide | Triethylamine, Pyridine | Dichloromethane, THF |

| Secondary Amine | Sulfonamide | Triethylamine, Pyridine | Dichloromethane, THF |

| Alcohol | Sulfonate Ester | Triethylamine, Pyridine | Dichloromethane, THF |

| Phenol | Sulfonate Ester | Triethylamine, Pyridine | Dichloromethane, THF |

Visualizations

Caption: Workflow for Sulfonamide Synthesis.

Caption: Workflow for Sulfonate Ester Synthesis.

References

- CN113166170A - New heterocyclic compounds - Google P

- TW202039513A - NOVEL HETEROCYCLIC COMPOUNDS - Google P

- HK40082879A - Heterocyclic compounds - Google P

-

Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (URL: [Link])

-

The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (URL: [Link])

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (URL: [Link])

-

Rapid Dehydroxytrifluoromethoxylation of Alcohols. (URL: [Link])

-

Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

-

Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. (URL: [Link])

-

Stereoselective Synthesis of Alkenyl Fluorides and Alkynes By Defluoro Coupling of Trifluoromethyl Arenes - PMC - NIH. (URL: [Link])

-

Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters - UCL Discovery. (URL: [Link])

-

Alcohols to Alkyl Chlorides, Part 6 - YouTube. (URL: [Link])

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

Sources

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Introduction

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its utility as a building block in the creation of complex molecules is predicated on its unique electronic properties, stemming from the presence of a fluorine atom, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, ensuring process safety, and achieving desired product yields and purity. This guide provides a comprehensive overview of the solubility profile, safe handling procedures, and a detailed experimental protocol for the quantitative determination of the solubility of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C7H3ClF4O2S |

| Molecular Weight | 262.61 g/mol |

| Boiling Point | 251 °C[1][2] |

| Density | 1.603 g/cm³[1][2] |

| Flash Point | 105 °C[1][2] |